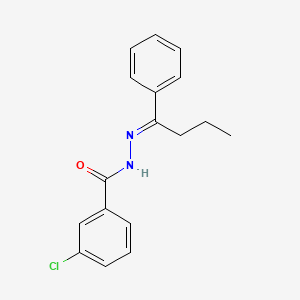![molecular formula C15H23NO2 B3840452 4-[4-(3-methylphenoxy)butyl]morpholine](/img/structure/B3840452.png)
4-[4-(3-methylphenoxy)butyl]morpholine
Vue d'ensemble
Description
4-[4-(3-Methylphenoxy)butyl]morpholine is an organic compound with the molecular formula C15H23NO2 It is a morpholine derivative where the morpholine ring is substituted with a 4-(3-methylphenoxy)butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methylphenoxy)butyl]morpholine typically involves the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxybutyl bromide: 3-methylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 3-methylphenoxybutyl bromide.
Nucleophilic substitution: The final step involves the reaction of 3-methylphenoxybutyl bromide with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-methylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and morpholine moieties.
Reduction: Reduced derivatives of the phenoxy and morpholine moieties.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[4-(3-methylphenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(3-methylphenoxy)butyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholine moieties can contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(3-phenoxy)butyl]morpholine: Lacks the methyl group on the phenoxy ring.
4-[4-(4-methylphenoxy)butyl]morpholine: Has the methyl group in a different position on the phenoxy ring.
4-[4-(3-methylphenoxy)ethyl]morpholine: Has a shorter alkyl chain connecting the phenoxy and morpholine moieties.
Uniqueness
4-[4-(3-methylphenoxy)butyl]morpholine is unique due to the specific positioning of the methyl group on the phenoxy ring and the length of the butyl chain
Propriétés
IUPAC Name |
4-[4-(3-methylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14-5-4-6-15(13-14)18-10-3-2-7-16-8-11-17-12-9-16/h4-6,13H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZYYUUFVRCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-pyridin-3-ylprop-2-enenitrile](/img/structure/B3840373.png)
![N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide](/img/structure/B3840386.png)
![3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide](/img/structure/B3840397.png)
![(2Z)-3-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3840398.png)

![N'-(2-furylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3840413.png)
![6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840415.png)
![3-N-[(E)-(2-propoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B3840417.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]indene-1,2-dione](/img/structure/B3840423.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4'-piperidine]-3-carboxylic acid](/img/structure/B3840430.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2-iodobenzohydrazide)](/img/structure/B3840433.png)
![3-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3840444.png)
![N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline](/img/structure/B3840450.png)
